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Compound of Interest

Compound Name: ML364

Cat. No.: B15606998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on ML364, a

selective inhibitor of Ubiquitin-Specific Protease 2 (USP2), and its impact on DNA damage

repair pathways. This document consolidates key quantitative data, detailed experimental

protocols, and visual representations of the associated signaling pathways to serve as a

comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action
ML364 is a small molecule inhibitor that selectively targets USP2, a deubiquitinase enzyme.[1]

[2][3] By inhibiting USP2, ML364 prevents the removal of ubiquitin chains from substrate

proteins, marking them for proteasomal degradation. A key substrate of USP2 is Cyclin D1, a

crucial regulator of the cell cycle.[2][3] ML364-mediated inhibition of USP2 leads to the

degradation of Cyclin D1, resulting in cell cycle arrest.[2][3] Furthermore, given the role of

Cyclin D1 in the DNA damage response, ML364 consequently impairs homologous

recombination (HR)-mediated DNA repair.[2][3]

Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on ML364.
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Parameter Value Description Reference

IC₅₀ (USP2) 1.1 µM

Half-maximal

inhibitory

concentration against

USP2 in a

biochemical assay.

[2][3]

K_d_ (USP2) 5.2 µM

Dissociation constant

for the binding of

ML364 to USP2,

determined by

microscale

thermophoresis.

[1][4]

IC₅₀ (Cellular Cyclin

D1 Reduction)
0.97 µM

Half-maximal

inhibitory

concentration for the

reduction of Cyclin D1

protein levels in

HCT116 cells.

[2]

Table 1: Biochemical and Cellular Potency of ML364
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Cell Line Treatment Duration
Effect on Cell

Viability
Reference

LnCAP 24 hours
Dose-dependent

decrease
[1][2]

LnCAP 48 hours
Dose-dependent

decrease
[2]

MCF7 24 hours
Dose-dependent

decrease
[1][2]

MCF7 48 hours
Dose-dependent

decrease
[2]

HCT116 Not Specified Anti-proliferative [2][3]

Mino Not Specified Anti-proliferative [2][3]

Table 2: Effect of ML364 on Cancer Cell Viability

Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of ML364.

Western Blotting for Cyclin D1 Levels
This protocol is for assessing the levels of Cyclin D1 protein in cells treated with ML364.

Materials:

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA or Bradford protein assay kit

Laemmli sample buffer

SDS-PAGE gels
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PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

Primary antibody against Cyclin D1

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Lysis: Treat cells with the desired concentrations of ML364 for the specified time. Wash

cells with ice-cold PBS and lyse them in cold lysis buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume

of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel

until adequate separation of proteins is achieved.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin D1

overnight at 4°C.

Washing: Wash the membrane three times with TBS-T for 5-10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Add ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

DR-GFP Reporter Assay for Homologous Recombination
This assay measures the efficiency of homologous recombination (HR) in cells.

Materials:

U2OS cells stably expressing the DR-GFP reporter construct

I-SceI expression plasmid

Transfection reagent

Flow cytometer

Procedure:

Cell Culture and Treatment: Plate DR-GFP U2OS cells and treat with ML364 or vehicle

control.

Transfection: Co-transfect the cells with an I-SceI expression plasmid to induce a double-

strand break in the reporter gene.

Incubation: Incubate the cells for 48-72 hours to allow for DNA repair via HR.

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze by flow cytometry.

Data Analysis: Quantify the percentage of GFP-positive cells, which represents the

frequency of successful HR events. A decrease in the percentage of GFP-positive cells in

ML364-treated samples compared to control indicates impaired HR.
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RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA

damage, a key step in HR.

Materials:

Cells plated on coverslips

DNA damaging agent (e.g., ionizing radiation or a chemical agent)

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary antibody against RAD51

Fluorescently-labeled secondary antibody

DAPI for nuclear counterstaining

Fluorescence microscope

Procedure:

Cell Culture and Treatment: Plate cells on coverslips and treat with ML364.

Induction of DNA Damage: Induce DNA double-strand breaks using a DNA damaging agent.

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by

permeabilization with Triton X-100.

Blocking: Block the cells with blocking solution to minimize non-specific antibody binding.

Antibody Staining: Incubate with the primary anti-RAD51 antibody, followed by incubation

with a fluorescently-labeled secondary antibody.
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Counterstaining: Stain the nuclei with DAPI.

Imaging: Mount the coverslips on microscope slides and visualize the cells using a

fluorescence microscope.

Analysis: Count the number of RAD51 foci per nucleus. A significant reduction in the number

of RAD51 foci in ML364-treated cells indicates a defect in HR.

Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by ML364.
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Caption: ML364 inhibits USP2, leading to the accumulation of ubiquitinated Cyclin D1 and its

subsequent degradation by the proteasome, resulting in cell cycle arrest.
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Caption: ML364-mediated inhibition of USP2 destabilizes Cyclin D1, which in turn impairs the

recruitment of RAD51 to DNA double-strand breaks, thereby inhibiting homologous

recombination repair.
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Experimental Assays
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Caption: A logical workflow for investigating the effects of ML364 on cancer cell lines, from

treatment to various experimental readouts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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